Cas no 100642-29-3 (Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-)

7-Chloro-1,2,3,4-tetrahydro-8-methylquinoline is a heterocyclic organic compound featuring a partially hydrogenated quinoline core with chloro and methyl substituents at the 7- and 8-positions, respectively. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tetrahydroquinoline scaffold enhances stability while the chloro and methyl groups influence reactivity and selectivity in further functionalization. Its well-defined molecular framework is advantageous for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s purity and consistent performance make it suitable for research and industrial-scale processes requiring precise structural control. Proper handling and storage are recommended due to its reactive functional groups.
Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- structure
100642-29-3 structure
Product Name:Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-
CAS No:100642-29-3
MF:C10H12ClN
MW:181.661981582642
CID:3550207
PubChem ID:13686812
Update Time:2025-06-07

Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl-
    • 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
    • 100642-29-3
    • EN300-58147
    • SCHEMBL9510659
    • AKOS000142062
    • Inchi: 1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
    • InChI Key: KMMWZXOTCMABCB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1C)NCCC2

Computed Properties

  • Exact Mass: 181.065827g/mol
  • Monoisotopic Mass: 181.065827g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 181.66g/mol
  • XLogP3: 3.3
  • Topological Polar Surface Area: 12Ų

Quinoline, 7-chloro-1,2,3,4-tetrahydro-8-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-58147-0.05g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
0.05g
$624.0 2023-05-24
Enamine
EN300-58147-0.1g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
0.1g
$653.0 2023-05-24
Enamine
EN300-58147-0.25g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
0.25g
$683.0 2023-05-24
Enamine
EN300-58147-0.5g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
0.5g
$713.0 2023-05-24
Enamine
EN300-58147-1.0g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
1g
$743.0 2023-05-24
Enamine
EN300-58147-2.5g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
2.5g
$1454.0 2023-05-24
Enamine
EN300-58147-5.0g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
5g
$2152.0 2023-05-24
Enamine
EN300-58147-10.0g
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline
100642-29-3
10g
$3191.0 2023-05-24
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.